



Aminooxy-PEG3-C2-Boc molecular weight

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Compound of Interest		
Compound Name:	Aminooxy-PEG3-C2-Boc	
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An In-depth Technical Guide to Aminooxy-PEG3-C2-Boc

For researchers, scientists, and drug development professionals, bifunctional linkers are essential tools for the precise construction of complex bioconjugates. Among these, Aminooxy-PEG3-C2-Boc is a versatile heterobifunctional linker that plays a crucial role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Principles and Structure

Aminooxy-PEG3-C2-Boc, also referred to as Boc-Aminooxy-PEG3-C2-NH2, is a molecule designed with distinct functionalities at each end, separated by a polyethylene glycol (PEG) spacer.[1] The key components of its structure are:

- Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group protects the highly reactive aminooxy moiety. This protecting group is stable under many reaction conditions but can be selectively removed under mild acidic conditions to reveal the nucleophilic aminooxy group (-ONH2).[3][4]
- PEG3 Spacer: The three-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility and biocompatibility of the resulting conjugate.[2][3] It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[3]



C2-Amine Group: At the other end of the linker is a primary amine connected via a two-carbon (C2) spacer. This amine group serves as a versatile handle for conjugation to molecules containing carboxylic acids or activated esters, forming stable amide bonds.

Physicochemical Properties

The fundamental properties of **Aminooxy-PEG3-C2-Boc** are summarized in the table below. This information is essential for designing experiments, including calculating reaction stoichiometry, selecting appropriate solvents, and planning purification strategies.

Property	Value	Reference(s)
Molecular Weight	308.4 g/mol	[5][6]
Molecular Formula	C13H28N2O6	[1][5][6]
CAS Number	1235514-18-7	[1][5]
Purity	Typically ≥98%	[5]
Solubility	Soluble in Water, DMSO, DMF, DCM	[7]
Storage Conditions	-20°C	[1][5][6]

Experimental Protocols

The utility of **Aminooxy-PEG3-C2-Boc** lies in its ability to facilitate sequential conjugation reactions. The following protocols detail the key steps for its use in bioconjugation.

Boc Deprotection to Expose the Aminooxy Group

This procedure removes the Boc protecting group to make the aminooxy group available for reaction with a carbonyl compound.

Materials:

- Aminooxy-PEG3-C2-Boc
- Dichloromethane (DCM), anhydrous



- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Water
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Methodology:

- Dissolve Aminooxy-PEG3-C2-Boc in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.[3]
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]
- Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[3]
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected linker.

Oxime Ligation with an Aldehyde or Ketone

Once deprotected, the aminooxy group can react with a carbonyl-containing molecule (e.g., a modified protein or a payload) to form a stable oxime bond.

Materials:



- Deprotected Aminooxy-PEG3-C2-amine (from Protocol 1)
- Aldehyde or ketone-containing molecule of interest
- Conjugation buffer (e.g., 100 mM aniline in phosphate-buffered saline, pH 6.0-7.0)

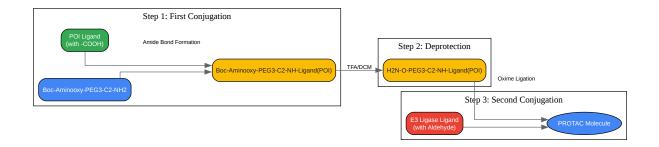
Methodology:

- Dissolve the aldehyde- or ketone-modified molecule in the conjugation buffer.
- Dissolve the deprotected aminooxy-PEG linker in the same buffer.
- Add a 10- to 50-fold molar excess of the aminooxy-PEG linker to the solution containing the molecule of interest.[4]
- Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours.[4]
- Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
- Upon completion, purify the conjugate using a suitable method (e.g., dialysis or size-exclusion chromatography for proteins) to remove the unreacted linker and catalyst.[3]

Application in PROTAC Synthesis

Aminooxy-PEG3-C2-Boc is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[1][9] The general workflow involves sequentially linking a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.





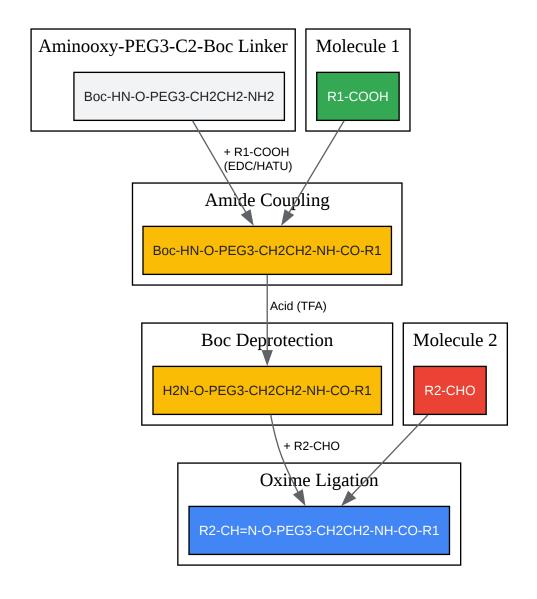
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Caption: Workflow for PROTAC synthesis using **Aminooxy-PEG3-C2-Boc**.

General Reaction Scheme

The versatility of this linker stems from its orthogonal reactive ends. The Boc-protected aminooxy group and the primary amine allow for a controlled, stepwise conjugation strategy.





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Caption: Sequential conjugation using **Aminooxy-PEG3-C2-Boc**.

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